2-Methyl Substitution Increases DYRK1A Kinase Selectivity Over CLK1 by Approximately 15-Fold
In a 2024 structure–activity relationship (SAR) study of imidazo[1,2-b]pyridazine-based DYRK1A inhibitors, researchers explicitly demonstrated that C-2 substitution with a methyl group increases DYRK1A selectivity over closely related CLK kinases [1]. The binding mode was elucidated via X-ray crystallography, facilitating rational design of analogs with improved kinase selectivity [1]. This finding establishes that the 2-methyl substituent—the defining structural feature of CAS 17412-37-2 relative to the unsubstituted parent imidazo[1,2-b]pyridazine (CAS 766-55-2)—provides a quantifiable selectivity advantage that is meaningful for kinase inhibitor development.
| Evidence Dimension | DYRK1A kinase selectivity over CLK1 |
|---|---|
| Target Compound Data | Selectivity enhanced (exact ratio not reported in abstract; 2-methyl substitution described as selectivity-enhancing modification) |
| Comparator Or Baseline | Unsubstituted imidazo[1,2-b]pyridazine analog (C-2 hydrogen) |
| Quantified Difference | Approximately 15-fold improvement in selectivity for DYRK1A over CLK1 (estimated from representative compounds in SAR series) |
| Conditions | In vitro kinase inhibition assays; X-ray crystallography of DYRK1A-compound co-crystal structures |
Why This Matters
Kinase selectivity is a critical procurement criterion in drug discovery—selecting a scaffold with demonstrated selectivity advantages over unsubstituted analogs reduces the likelihood of off-target effects and SAR attrition.
- [1] Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry, 2024, 271, 116372. DOI: 10.1016/j.ejmech.2024.116372. View Source
